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An In-depth Technical Guide to the Discovery and Development of Sitravatinib Malate

Introduction

Sitravatinib, also known as MGCD516, is an orally bioavailable, spectrum-selective small
molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Developed by Mirati
Therapeutics, it targets a range of RTKs implicated in oncogenesis and the tumor
microenvironment.[3] This guide provides a comprehensive overview of the discovery,
mechanism of action, and the preclinical and clinical development of Sitravatinib Malate for
researchers, scientists, and drug development professionals.

Discovery and Synthesis

Sitravatinib was first disclosed in international patent application WO2009/026717A, which
described a series of heterocyclic compounds as multi-kinase inhibitors. The chemical
synthesis of Sitravatinib involves the coupling of 1-(4-
fluorophenylcarbamoyl)cyclopropanecarboxylic acid with a thienopyridine intermediate in the
presence of a coupling agent like HATU.

Mechanism of Action

Sitravatinib functions as a potent inhibitor of a closely related spectrum of RTKs, which can be
broadly categorized into the TAM family (TYRO3, AXL, MERTK) and the "split* kinase family
(VEGFR, KIT, PDGFR).[1][4] It also demonstrates inhibitory activity against MET, RET, DDR2,
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and members of the Ephrin (Eph) receptor family.[2][5] This multi-targeted approach allows
Sitravatinib to simultaneously block several signaling pathways crucial for tumor growth,
survival, and angiogenesis.[2][3]

A key aspect of Sitravatinib's mechanism is its ability to modulate the tumor microenvironment
(TME).[6] By inhibiting TAM and split-family kinases on immune cells, Sitravatinib can reverse
the immunosuppressive TME.[6][7] This leads to a reduction in myeloid-derived suppressor
cells (MDSCs), regulatory T cells (Tregs), and immunosuppressive M2-phenotype tumor-
associated macrophages (TAMs), while promoting a shift towards a pro-inflammatory M1-
phenotype.[7][8] This action enhances antigen presentation and T-cell-mediated anti-tumor
immunity, providing a strong rationale for its combination with immune checkpoint inhibitors.[7]
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Caption: Sitravatinib inhibits key RTKs, blocking oncogenic signaling and reversing immune
suppression.

Preclinical Development

Preclinical studies demonstrated that Sitravatinib has potent anti-proliferative effects across
various cancer cell lines and suppresses tumor growth in xenograft models.[4][10]

In Vitro Kinase Inhibition

Sitravatinib has shown potent, low nanomolar inhibitory activity against its target kinases in
biochemical assays.[1]

Target Kinase IC50 (nM)
AXL 15-20
MERTK 15-20
VEGFR 15-20
KIT 15-20
MET 15-20

Data synthesized from reference[1].

Experimental Protocols

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
A representative protocol for determining kinase inhibition is as follows:

e Enzyme and Substrate Preparation: Recombinant kinase and a corresponding biotinylated
peptide or protein substrate are prepared in a kinase reaction buffer.

e Compound Dilution: Sitravatinib is serially diluted in DMSO and then further diluted in the
assay buffer.
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e Kinase Reaction: The kinase, substrate, and ATP are combined in a 384-well plate. The
reaction is initiated by adding the compound dilutions. The plate is incubated at room
temperature for a specified time (e.g., 60-120 minutes), allowing for phosphorylation of the
substrate.

o Detection: A detection solution containing a Europium cryptate-labeled anti-phospho-specific
antibody (donor) and streptavidin-conjugated XL665 (acceptor) is added to each well. The
plate is incubated for 60 minutes to allow for antibody-antigen binding.

o Data Acquisition: The plate is read on an HTRF-compatible reader, which measures the
fluorescence emission at two wavelengths (665 nm for the acceptor and 620 nm for the
cryptate). The ratio of the two signals is calculated, which is proportional to the extent of
substrate phosphorylation.

o Data Analysis: IC50 values are calculated by plotting the HTRF ratio against the logarithm of
the inhibitor concentration and fitting the data to a four-parameter logistic equation using
software like GraphPad Prism.

This is a generalized protocol based on the principles described in reference[11].

Prepare Reagents = | Initiate Kinase Reaction » | Add HTRF Detection Reagents »| Incubate for Bindin - Read Plate Analyze Data
(Kinase, Substrate, ATP, Sitravatinib) = (Incubate at RT) ™| (Antibody-Eu, SA-XL665) = 9 "1 (HTRF Reader) | (calculate IC50)
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Caption: Workflow for a typical HTRF-based in vitro kinase inhibition assay.
Cell Viability / Proliferation Assay

o Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.qg.,
1,000-5,000 cells/well) and allowed to adhere overnight.

o Compound Treatment: Cells are treated with increasing concentrations of Sitravatinib for a
specified duration (e.g., 72 hours).

 Viability Measurement: A cell viability reagent (e.g., Cell Counting Kit-8, CellTiter-Glo®) is
added to each well according to the manufacturer's instructions.
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o Data Acquisition: The absorbance or luminescence is measured using a plate reader.

o Data Analysis: The results are expressed as a percentage of the untreated control, and
dose-response curves are generated to determine the GI50 (concentration for 50% of
maximal inhibition of cell proliferation).

This is a generalized protocol based on the principles described in reference[12].

Clinical Development

Sitravatinib has been evaluated in numerous clinical trials across various solid tumors, both as
a monotherapy and in combination with other agents, most notably immune checkpoint
inhibitors.[5]

Phase 1/1b First-in-Human Study (NCT02219711)

This study evaluated the safety, pharmacokinetics (PK), and preliminary anti-tumor activity of
Sitravatinib in patients with advanced solid tumors.[1]

o Dose Escalation and Expansion: The phase 1 portion enrolled 32 patients at doses ranging
from 10 to 200 mg once daily.[1][13] The maximum tolerated dose (MTD) was determined to
be 150 mg daily.[1][13] Due to the tolerability profile, 120 mg daily was selected as the
recommended dose for further investigation.[1][13]

o Pharmacokinetics: Sitravatinib was steadily absorbed with a terminal elimination half-life of
approximately 42 to 52 hours, supporting once-daily dosing.[1][13]

o Safety: The most common treatment-related adverse events (TRAES) were diarrhea, fatigue,
hypertension, and nausea.[1][13] Grade =3 TRAESs occurred in 53.4% of patients.[13][14]

o Efficacy: Modest clinical activity was observed.[1] In the phase 1b basket cohorts (n=113),
which enrolled patients with specific molecular alterations (e.g., in MET, AXL, RET, CBL), the
overall objective response rate (ORR) was highest in patients with RET-rearranged non-
small cell lung cancer (NSCLC) at 21.1%.[10]
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Phase 1/1b Overall (n=193) Phase 1b Basket Cohorts

Parameter
[1] (n=113)[10]
Recommended Dose 120 mg QD 120 or 150 mg QD
21.1% (in RET-rearranged
ORR 11.8% (Phase 1b)
NSCLC)
Diarrhea, Fatigue, Diarrhea (61.1%), Fatigue
Most Common TRAEs ] ]
Hypertension, Nausea (50.4%), Hypertension (46.9%)
Grade =3 TRAES 53.4% Not specified
Treatment Discontinuation -
13.5% Not specified

(due to TRAES)

Phase 2 Study in NSCLC (MRTX-500)

This study evaluated Sitravatinib (120 mg daily) in combination with nivolumab in patients with
advanced non-squamous NSCLC who had progressed on or after prior checkpoint inhibitor
(CPI) therapy.[15]

o Rationale: Sitravatinib's immunomodulatory effects were hypothesized to reverse resistance
to CPlIs.[8]

e Results: While the primary endpoint of ORR was not met, the combination showed
encouraging antitumor activity and survival in CPl-experienced patients.[15] The safety
profile was considered manageable, with grade 3/4 TRAES occurring in 58.3% of patients.
[15]
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Caption: Rationale for combining Sitravatinib with immune checkpoint inhibitors (ICIs).

Phase 3 SAPPHIRE Study in NSCLC (NCT03906071)

This global, randomized, open-label trial compared Sitravatinib plus nivolumab against

docetaxel in patients with advanced non-squamous NSCLC who had progressed after

platinum-based chemotherapy and CPI therapy.[8][16]

* Primary Endpoint: The primary endpoint was overall survival (OS).[8]

« Outcome: In May 2023, it was announced that the trial did not meet its primary endpoint of

OS at the final analysis.[9]
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Studies in Other Malignancies

Sitravatinib has also been investigated in other cancers, including clear cell renal cell
carcinoma (ccRCC).[17][18] In a phase 1b study, it demonstrated promising clinical activity in
patients with ccRCC refractory to prior anti-angiogenesis therapy.[17] However, a phase 2 trial
in ccRCC patients who had progressed on ICI suggested that its activity is driven by inhibition
of a similar scope of RTKs as cabozantinib and lenvatinib, and it should not be further
developed for patients who have progressed on those agents.[19]

Conclusion

Sitravatinib (MGCD516) is a potent, oral multi-kinase inhibitor that targets key drivers of
oncogenesis and, critically, modulates the tumor microenvironment to be more immune-
permissive. Its discovery and preclinical development demonstrated a strong scientific rationale
for its use, particularly in combination with immune checkpoint inhibitors to overcome
resistance. While it showed modest activity as a monotherapy and encouraging signals in early
combination studies, the pivotal Phase 3 SAPPHIRE trial in NSCLC unfortunately did not meet
its primary endpoint. Despite this setback, the development of Sitravatinib has provided
valuable insights into the complex interplay between RTK signaling and anti-tumor immunity,
contributing significantly to the field of oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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